

comparing the catalytic activity of Ruthenium vs. Iridium complexes in hydrogenation

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A Comparative Guide to Ruthenium and Iridium Complexes in Catalytic Hydrogenation

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate catalyst is paramount in hydrogenation reactions, impacting yield, selectivity, and overall process efficiency. Ruthenium (Ru) and Iridium (Ir), both platinum-group metals, form highly effective and versatile catalysts for the hydrogenation of a wide array of functional groups. This guide provides an objective comparison of their catalytic activities, supported by experimental data, to aid researchers in catalyst selection for specific synthetic challenges.

Performance Comparison: Ruthenium vs. Iridium

Both ruthenium and iridium complexes are powerful catalysts, but they often exhibit different strengths in terms of activity, substrate scope, and selectivity. While ruthenium is often lauded for its versatility and lower cost, iridium catalysts frequently provide superior activity and are particularly effective for challenging substrates, such as unfunctionalized olefins.^{[1][2][3]}

A direct comparison using the same cinchona alkaloid-derived NNP ligands for the asymmetric hydrogenation of ketones revealed that the iridium catalyst possessed significantly higher hydrogenation activity than the ruthenium counterpart.^{[1][2]} However, the ruthenium catalyst, despite its lower activity, maintained high enantioselectivity and even surpassed iridium for

certain substrates.[1][2] This highlights that the choice of metal is as critical as the ligand design for achieving optimal results in asymmetric hydrogenation.[1]

Iridium catalysts are particularly noted for their high efficiency in the asymmetric hydrogenation of unfunctionalized olefins, a class of substrates for which ruthenium and rhodium catalysts generally show low reactivity.[3] Furthermore, cyclometalated iridium complexes have demonstrated high turnover numbers (TONs), reaching up to 7,500, with catalyst loadings as low as 0.01% in the transfer hydrogenation of various nitrogen heterocycles.[4] For the hydrogenation of sterically hindered imines, iridium complexes have achieved impressive TONs of up to 100,000.[5] In contrast, while highly active, turnover numbers for some widely used ruthenium catalysts, like the Noyori-type complexes, can be limited by catalyst deactivation.[6]

Quantitative Data Summary

The following tables summarize the performance of selected ruthenium and iridium catalysts in various hydrogenation reactions, providing a quantitative basis for comparison.

Table 1: Catalytic Performance of Ruthenium Complexes

Catalyst Type	Substrate	TON (Turnover Number)	TOF (Turnover Frequency)	Conditions	Reference
Ruthenacycle (22c)	Acetophenone	-	up to 190 h ⁻¹	Isopropanol, RT	[7]
Ru/NNP Ligand	Aromatic Ketones	up to 2000	-	25-50 bar H ₂ , 50 °C	[1]
Ru/NH ₂ -γ-Al ₂ O ₃	Levulinic Acid	-	3,355 h ⁻¹	Aqueous, 70 °C	[8]
Ru(L ₁) (PPh ₃)Cl ₂	Acetophenone	-	1.16 x 10 ³ h ⁻¹	Isopropanol, Base	[9][10]
Ru Complex	PET Upcycling	up to 37,000	-	-	[11]
Bifunctional Ru	Formaldehyde Decomp.	-	685 h ⁻¹ (initial)	363 K	[12]

Table 2: Catalytic Performance of Iridium Complexes

Catalyst Type	Substrate	TON (Turnover Number)	TOF (Turnover Frequency)	Conditions	Reference
Cyclometalated Ir	N-Heterocycles	up to 7,500	-	Formic acid, Water	[4]
Ir/Phosphine-Phosphoramidite	Sterically Hindered Imines	up to 100,000	-	-	[5]
Ir/SpiroPO Ligand	Quinolines	up to 5,000	-	THF	[5]
IrO ₂ -GaN NWs	Formic Acid Dehydrogenation	1.3 x 10 ⁸	8.1 x 10 ⁵ h ⁻¹	Neat FA, Light-driven	[13]
Ir-N,P Complex	Conjugated Enones	-	-	Additive, H ₂	[14]
Cyclometalated Ir	Carbonyls	up to 50,000	-	Formic acid, Water, pH 4.5	[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for hydrogenation reactions using ruthenium and iridium catalysts.

Protocol 1: Asymmetric Transfer Hydrogenation of a Ketone using a Ruthenium Catalyst

This protocol is a general representation based on typical conditions for Noyori-type ruthenium catalysts.

Materials:

- Ruthenium catalyst (e.g., [(mesitylene)RuCl₂]₂ with a chiral diamine ligand like (R,R)-TsDPEN)
- Substrate (e.g., acetophenone)
- Hydrogen donor (e.g., isopropanol or a formic acid/triethylamine azeotrope)
- Base (e.g., KOtBu or iPrOK), if required
- Anhydrous, degassed solvent (e.g., isopropanol)
- Inert atmosphere glovebox or Schlenk line equipment

Procedure:

- Catalyst Preparation: In a glovebox or under an inert atmosphere, a Schlenk flask is charged with the ruthenium precursor and the chiral ligand to form the pre-catalyst.
- Reaction Setup: To the flask containing the pre-catalyst (e.g., 0.1-1 mol%), add the anhydrous, degassed solvent (e.g., isopropanol).
- Add the substrate (1.0 eq) to the solution.
- If required, add the base (e.g., 5-10 mol%). The base is often crucial for initiating the catalytic cycle.^[7]
- Reaction Execution: The reaction mixture is stirred at the desired temperature (e.g., room temperature to 82 °C).^{[7][10]} For transfer hydrogenation, the isopropanol solvent also serves as the hydrogen source.
- Monitoring and Work-up: The reaction progress is monitored by TLC or GC. Upon completion, the reaction is quenched (e.g., with a saturated solution of NH₄Cl).
- The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

- Analysis: The crude product is purified by column chromatography. The yield is determined, and the enantiomeric excess (ee) is measured using chiral HPLC.

Protocol 2: Direct Asymmetric Hydrogenation of an Olefin using an Iridium Catalyst

This protocol is a general representation based on typical conditions for Crabtree-type iridium catalysts.[\[15\]](#)

Materials:

- Iridium catalyst (e.g., $[\text{Ir}(\text{COD})(\text{PCy}_3)(\text{Py})]\text{PF}_6$ with a chiral P,N ligand)
- Substrate (e.g., an unfunctionalized aryl-substituted olefin)
- Anhydrous, degassed solvent (e.g., Dichloromethane, THF)
- High-pressure reactor (autoclave)
- Hydrogen gas (high purity)

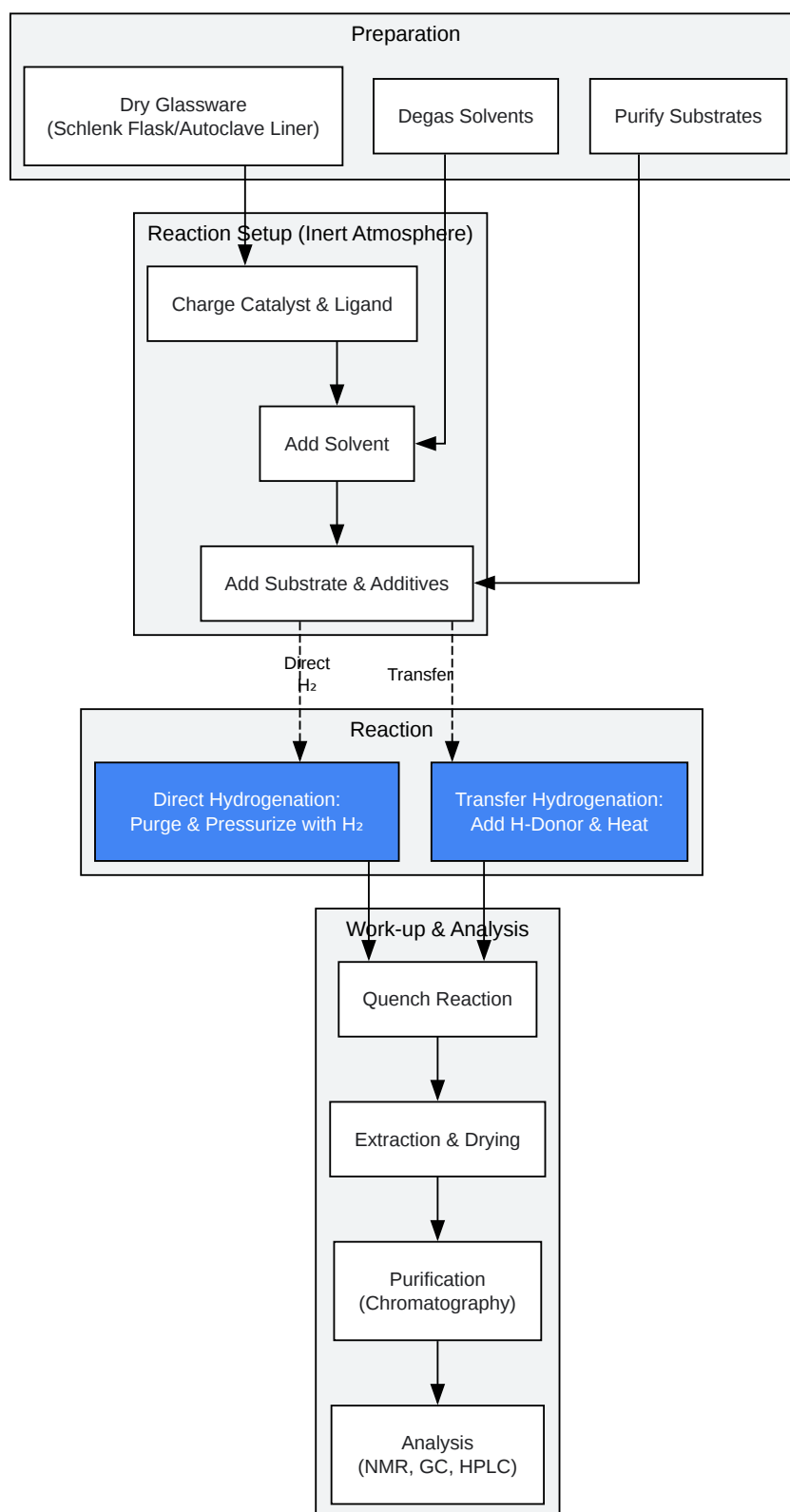
Procedure:

- Reaction Setup: To a glass liner for the autoclave, add the iridium catalyst (e.g., 0.1-1.0 mol%) and the substrate (1.0 eq) inside a glovebox.[\[15\]](#)
- Add the anhydrous and degassed solvent.[\[15\]](#)
- Reaction Execution: Seal the liner inside the autoclave. Purge the autoclave with hydrogen gas 3-4 times to remove air.
- Pressurize the reactor to the desired hydrogen pressure (e.g., 1-50 bar).[\[15\]](#)
- Stir the reaction mixture at the specified temperature (many reactions proceed at room temperature).[\[15\]](#)
- Monitoring and Work-up: After the reaction time has elapsed (or H_2 uptake ceases), the pressure is carefully released in a well-ventilated fume hood.

- The solvent is removed under reduced pressure.
- Analysis: The residue is purified by column chromatography to isolate the product. The yield and enantiomeric excess are determined.

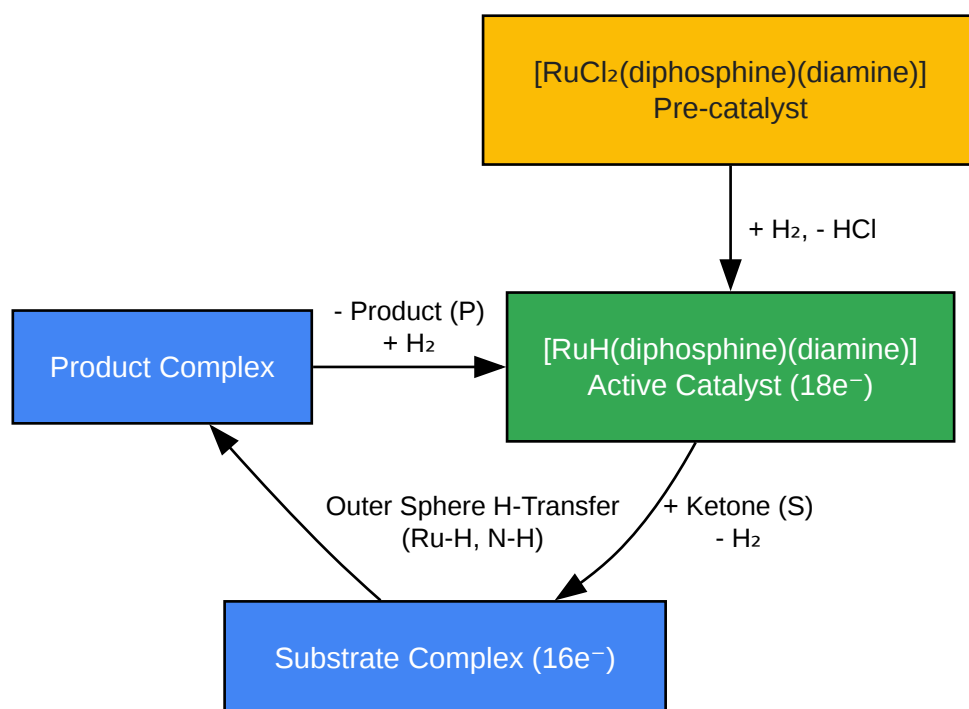
Mechanistic Visualizations

Understanding the catalytic cycle is key to optimizing reaction conditions and catalyst design. The following diagrams illustrate a generalized workflow for setting up a hydrogenation experiment and a simplified catalytic cycle for a bifunctional ruthenium catalyst.



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Caption: General experimental workflow for catalytic hydrogenation.



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Caption: Simplified catalytic cycle for bifunctional Ru-catalyzed ketone hydrogenation.

Conclusion

The choice between ruthenium and iridium for catalytic hydrogenation is highly dependent on the specific application.

- Ruthenium catalysts offer a broad substrate scope and are often more cost-effective. They are exceptionally well-studied for the hydrogenation of ketones and have been developed for a variety of specialized applications, including the selective hydrogenation of arenes and biomass-derived chemicals.[8][16] While highly active, their performance can sometimes be limited by catalyst deactivation.[6]
- Iridium catalysts often exhibit superior activity, achieving extremely high turnover numbers and frequencies, particularly for more challenging substrates.[4][5][13] They are the catalysts of choice for the asymmetric hydrogenation of unfunctionalized and non-traditionally functionalized olefins, where Ru and Rh catalysts often fail.[3][17]

For drug development professionals and scientists, initial screening should consider the substrate class. For standard ketones and aldehydes, a well-chosen ruthenium catalyst may provide an optimal balance of activity, selectivity, and cost. For challenging unfunctionalized olefins or when extremely high turnover is required, an iridium-based system is likely to provide superior results. In asymmetric synthesis, the specific substrate-ligand-metal combination is critical, and as demonstrated, a less active metal like ruthenium may occasionally offer better enantioselectivity than its more active iridium counterpart.[2]

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